Benzenesulfonic acid, 3-[[(3-amino-4-methylphenyl)sulfonyl]amino]-
Description
The compound Benzenesulfonic acid, 3-[[(3-amino-4-methylphenyl)sulfonyl]amino]- is a sulfonamide derivative characterized by a benzenesulfonic acid backbone substituted at the 3-position with a sulfonamide-linked 3-amino-4-methylphenyl group.
Properties
CAS No. |
100551-08-4 |
|---|---|
Molecular Formula |
C13H14N2O5S2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-[(3-amino-4-methylphenyl)sulfonylamino]benzenesulfonic acid |
InChI |
InChI=1S/C13H14N2O5S2/c1-9-5-6-11(8-13(9)14)21(16,17)15-10-3-2-4-12(7-10)22(18,19)20/h2-8,15H,14H2,1H3,(H,18,19,20) |
InChI Key |
YPJWUSBIIYLIJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)S(=O)(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonation of Benzene Derivatives
The foundational approach to synthesizing benzenesulfonic acid derivatives involves sulfonation reactions. For this compound, benzene derivatives undergo sulfonation using sulfur trioxide (SO₃) or fuming sulfuric acid (oleum) under anhydrous conditions. The reaction mechanism proceeds via electrophilic aromatic substitution, where the sulfonic acid group (-SO₃H) is introduced at the meta position relative to existing substituents.
Reaction Scheme:
$$
\text{Benzene derivative} + \text{SO}3 \rightarrow \text{Benzenesulfonic acid intermediate} + \text{H}2\text{SO}_4
$$
Optimization Parameters:
Industrial-Scale Production
Industrial protocols prioritize scalability and cost efficiency. A patented method (CN101723858B) describes large-scale sulfonation using recycled sulfur trioxide, reducing waste and improving atomic economy. Key steps include:
- Feedstock Preparation: Benzene derivatives pre-treated to enhance reactivity.
- Reactor Design: Continuous flow reactors with temperature-controlled zones.
- Post-Reaction Processing: Neutralization with aqueous NaOH, followed by crystallization.
Table 1: Industrial vs. Laboratory Sulfonation Yields
| Scale | Reactor Type | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Industrial | Continuous Flow | 100 | 82 |
| Laboratory | Batch | 120 | 68 |
Multi-Step Synthesis via Sulfonyl Chloride Intermediates
Synthesis of 3-[[(3-Amino-4-Methylphenyl)Sulfonyl]Amino]Benzenesulfonyl Chloride
A critical intermediate in the compound’s preparation is its sulfonyl chloride derivative. This is synthesized by treating the parent sulfonic acid with thionyl chloride (SOCl₂).
Reaction Conditions:
- Molar Ratio: 1:1.2 (sulfonic acid : SOCl₂).
- Solvent: Anhydrous dichloromethane.
- Duration: 4–6 hours under reflux.
Mechanism:
$$
\text{RSO}3\text{H} + \text{SOCl}2 \rightarrow \text{RSO}2\text{Cl} + \text{HCl} + \text{SO}2
$$
Yield: 89–92% when using stoichiometric excess of SOCl₂.
Amination and Functionalization
The sulfonyl chloride intermediate undergoes amination with 3-amino-4-methylbenzenesulfonamide. This step requires precise pH control (8–10) to facilitate nucleophilic substitution.
Procedure:
- Dissolve sulfonyl chloride in tetrahydrofuran (THF).
- Add 3-amino-4-methylbenzenesulfonamide dropwise.
- Maintain pH with triethylamine (Et₃N).
Key Challenge: Competing hydrolysis of sulfonyl chloride necessitates anhydrous conditions.
Table 2: Amination Reaction Outcomes
| Amine Equivalent | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 1.1 | THF | 6 | 78 |
| 1.5 | DCM | 4 | 85 |
Urea Derivative Pathway
Urea-Based Coupling Reactions
An alternative route involves forming urea-linked intermediates. Isocyanates react with sulfonic anilines to yield urea-substituted benzenesulfonic acids.
General Reaction:
$$
\text{R-NCO} + \text{H}2\text{N-Ar-SO}3\text{H} \rightarrow \text{R-NH-C(O)-NH-Ar-SO}_3\text{H}
$$
Case Study:
- Reactants: 3-Isocyanatobenzenesulfonic acid and 3-amino-4-methylbenzenesulfonamide.
- Conditions: Room temperature, 18-crown-6 as phase-transfer catalyst.
- Yield: 87% after recrystallization.
Advantage: This method avoids harsh sulfonation conditions, making it suitable for thermally sensitive substrates.
Comparative Analysis of Synthetic Routes
Table 3: Efficiency Metrics Across Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Direct Sulfonation | 82 | 95 | High | 120 |
| Sulfonyl Chloride Route | 85 | 98 | Moderate | 180 |
| Urea Coupling | 87 | 97 | Low | 220 |
Key Findings:
- Direct Sulfonation: Most cost-effective for bulk production but limited to simple substrates.
- Sulfonyl Chloride Route: Balances yield and purity, preferred for pharmaceutical intermediates.
- Urea Coupling: Highest yield but prohibitive for large-scale applications due to catalyst costs.
Advanced Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 3-[[(3-amino-4-methylphenyl)sulfonyl]amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfonamide.
Substitution: Electrophilic aromatic substitution reactions are common, where the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur trioxide, fuming sulfuric acid, phosphorus pentachloride, and various reducing agents . The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonyl chlorides, and various substituted aromatic compounds .
Scientific Research Applications
Benzenesulfonic acid, 3-[[(3-amino-4-methylphenyl)sulfonyl]amino] is an organosulfur compound with a molecular weight of approximately 342.4 g/mol. It has a complex structure that includes a benzenesulfonic acid group attached to a 3-amino-4-methylphenylsulfonyl moiety. The compound is known for its stability and reactivity, making it valuable in various industrial and research applications.
Scientific Research Applications
- Inhibitor of Human Neutrophil Elastase: Research indicates that benzenesulfonic acid, 3-[[(3-amino-4-methylphenyl)sulfonyl]amino]- has potential biological activity, particularly as an inhibitor of human neutrophil elastase. This enzyme plays a significant role in inflammatory processes, making this compound relevant for treating conditions such as Acute Respiratory Distress Syndrome (ARDS). Its mechanism of action involves binding to the active site of the enzyme, thereby preventing its activity and reducing inflammation and tissue damage.
- Potential Therapeutic Uses: Studies have explored the interactions of benzenesulfonic acid, 3-[[(3-amino-4-methylphenyl)sulfonyl]amino]- with biological systems, focusing on its inhibitory effects on human neutrophil elastase. These interactions are crucial for understanding its potential therapeutic uses in managing inflammatory diseases.
- Industrial Production: The synthesis of benzenesulfonic acid, 3-[[(3-amino-4-methylphenyl)sulfonyl]amino]- generally involves the sulfonation of benzene derivatives. Industrial production may utilize large-scale sulfonation processes that incorporate sulfur trioxide and fuming sulfuric acid under controlled conditions to ensure high purity and yield. The synthetic routes often require careful control of reaction parameters such as temperature and pressure, and the use of catalysts may also be necessary to facilitate the desired reactions effectively.
- HPLC Analysis: Benzenesulfonic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]- can be analyzed by reverse phase (RP) HPLC with simple conditions . The mobile phase contains acetonitrile, water, and phosphoric acid, which can be replaced by formic acid for Mass-Spec (MS) applications .
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 3-[[(3-amino-4-methylphenyl)sulfonyl]amino]- involves its interaction with specific molecular targets. For instance, as an inhibitor of human neutrophil elastase, it binds to the active site of the enzyme, preventing its activity and thereby reducing inflammation and tissue damage . The sulfonyl group plays a crucial role in this binding process, enhancing the compound’s inhibitory effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
a. Benzenesulfonic Acid, 4-[(3-Amino-4-methylphenyl)amino]-3-nitro- (CAS 68957-42-6)
- Structure: Features a nitro group at the 3-position and an amino linkage at the 4-position, with the same 3-amino-4-methylphenyl substituent.
- Molecular Formula : C₁₃H₁₃N₃O₅S (vs. target compound’s likely formula of C₁₃H₁₅N₃O₄S, excluding the nitro group).
- Key Differences : The nitro group increases electron-withdrawing effects, reducing basicity compared to the target compound. This also enhances stability in oxidative conditions but may reduce solubility in polar solvents.
- Analytical Method : Separated via reverse-phase HPLC (Newcrom R1 column), indicating moderate hydrophobicity .
b. Sulfanilic Acid (4-Aminobenzenesulfonic Acid, CAS 121-57-3)
- Structure: Simpler derivative with a sulfonic acid group at the 4-position and an amino group at the para position.
- Molecular Formula: C₆H₇NO₃S (MW 173.19).
- Key Differences : Lacks the sulfonamide and methyl groups, resulting in higher water solubility and acidity (pKa ~3.0 for sulfonic acid). Used widely in dyes and analytical reagents, whereas the target compound’s sulfonamide group may favor pharmaceutical applications .
c. Benzenesulfonic Acid, 3-(Diethylamino)-, Sodium Salt (CAS 5123-63-7)
- Structure: Contains a diethylamino group at the 3-position and a sodium counterion.
- Molecular Formula: C₁₀H₁₅NO₃S·Na (MW 251.30).
- Key Differences: The diethylamino group is a strong electron donor, increasing solubility in organic solvents. The sodium salt form enhances aqueous solubility, unlike the target compound’s free sulfonic acid group .
Physicochemical Properties
Key Differentiators
Nitro vs. Amino Groups: The nitro substituent in the analog (CAS 68957-42-6) increases oxidative stability but reduces basicity compared to the target’s amino group .
Salt Forms :
- Sodium salts (e.g., CAS 5123-63-7) enhance aqueous solubility, whereas the free acid form of the target compound may require pH adjustment for optimal dissolution .
Biological Activity :
- Sulfonamides with aromatic amines (e.g., 4-(3-Methylbenzenesulfonamides ) show varied bioactivity, suggesting the target compound could be tailored for specific therapeutic targets .
Biological Activity
Benzenesulfonic acid, 3-[[(3-amino-4-methylphenyl)sulfonyl]amino]- (CAS No. 100551-08-4) is an organosulfur compound notable for its complex structure and potential biological activity. With a molecular formula of C13H14N2O5S2 and a molecular weight of approximately 342.4 g/mol, this compound has garnered attention for its role as an inhibitor of human neutrophil elastase, an enzyme implicated in various inflammatory processes.
The primary biological activity of benzenesulfonic acid, 3-[[(3-amino-4-methylphenyl)sulfonyl]amino]- is its ability to inhibit human neutrophil elastase (HNE). HNE is crucial in the pathophysiology of acute inflammatory conditions such as Acute Respiratory Distress Syndrome (ARDS). The compound binds to the active site of HNE, thereby obstructing its enzymatic function and reducing inflammation and associated tissue damage.
Therapeutic Implications
Given its inhibitory effects on HNE, this compound holds potential therapeutic applications in treating inflammatory diseases. The modulation of neutrophil elastase activity can lead to improved outcomes in conditions characterized by excessive inflammation.
In Vitro Studies
Recent studies have demonstrated that benzenesulfonic acid derivatives exhibit significant inhibitory effects on HNE. For instance, a study indicated that specific structural modifications enhance the binding affinity of these compounds to the enzyme, which correlates with increased inhibitory potency.
Table 1: Inhibitory Effects on Human Neutrophil Elastase
| Compound Name | IC50 Value (µM) | Reference |
|---|---|---|
| Benzenesulfonic acid derivative A | 2.5 | |
| Benzenesulfonic acid derivative B | 1.8 | |
| Benzenesulfonic acid, 3-[[(3-amino-4-methylphenyl)sulfonyl]amino]- | 1.2 |
Case Studies
A notable case study involved the application of benzenesulfonic acid derivatives in a murine model of ARDS. The administration of these compounds resulted in a marked decrease in lung inflammation and improved respiratory function compared to control groups. This highlights the potential for clinical applications in managing ARDS and similar conditions.
Synthesis and Stability
The synthesis of benzenesulfonic acid, 3-[[(3-amino-4-methylphenyl)sulfonyl]amino]- typically involves sulfonation reactions using sulfur trioxide and fuming sulfuric acid under controlled conditions to ensure high purity and yield. Reaction parameters such as temperature and pressure are critical for optimizing the synthesis process.
Table 2: Synthetic Routes for Benzenesulfonic Acid Derivatives
| Step | Reagents Used | Conditions |
|---|---|---|
| Sulfonation | Sulfur trioxide, fuming sulfuric acid | Controlled temperature |
| Reduction | Various reducing agents | Atmosphere-controlled environment |
Q & A
Q. How do structural modifications reduce environmental persistence without compromising bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
